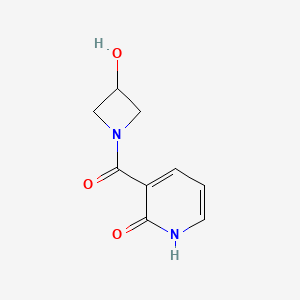

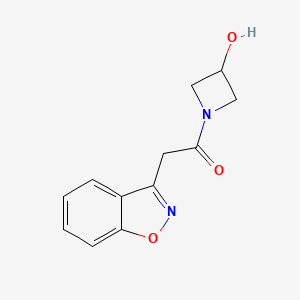

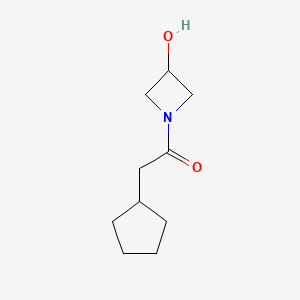

![molecular formula C9H13N3O B1468825 2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one CAS No. 1384510-56-8](/img/structure/B1468825.png)

2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one

Overview

Description

“2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one” is a complex organic compound . It belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring .

Synthesis Analysis

The synthesis of this compound involves several steps. As a starting raw material, N-tertbutyloxycarbonyl-3-piperidone (SM) is used to synthesize 5,6,7,8-tetrahydrochysene-2H-pyrido [3,4-c] pyridazin-3-one (A). In step 2, enamine (1) can obtain two principal reaction products (2a and 2b) with the glyoxylic acid ethyl ester reaction. Although these two midbody compounds have different structures, under the effect of hydrazine hydrate, they can both be converted into N-tertbutyloxycarbonyl-5,6,7,8-tetrahydrochysene-2H-pyrido [3,4-c] pyridazin-3-one (3) .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps, including the formation of enamines, nucleophilic substitution reactions, and the formation of aromatic rings .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Pyridazinone compounds, similar in structure to the compound of interest, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, suggesting significant anti-inflammatory potential. For example, ABT-963, a vicinally disubstituted pyridazinone, demonstrates excellent COX-2 selectivity, improved solubility, and potent oral anti-inflammatory effects in animal models (Asif, 2016). This highlights the compound’s relevance in developing treatments for inflammation-associated conditions, such as arthritis.

Synthesis and Biological Activity

The synthesis of pyridazine and pyridazinone analogues, including pyridopyridazine derivatives, has been explored due to their broad spectrum of biological activities. These activities range from antitumor and antibacterial to analgesic and diuretic effects, underscoring the chemical versatility and therapeutic potential of this class of compounds (Wojcicka & Nowicka-Zuchowska, 2018). The diverse biological activities of these derivatives make them a rich source for novel drug discovery and development.

Catalytic and Synthetic Applications

Recent advances highlight the significance of heterocyclic N-oxide molecules, including pyridazinones, in organic synthesis, catalysis, and drug development. These compounds serve as versatile intermediates and exhibit a wide range of functionalities, crucial for constructing complex molecular architectures and fostering advancements in medicinal chemistry (Li et al., 2019). Their utility in designing metal complexes and catalysts further underscores their importance in facilitating organic transformation processes.

Chemosensing Applications

Pyridine derivatives, closely related to pyridazinone structures, have been extensively utilized in chemosensing applications due to their ability to bind selectively to various ions and species. These properties enable the development of effective chemosensors for detecting environmental, agricultural, and biological analytes, showcasing the interdisciplinary applications of these compounds (Abu-Taweel et al., 2022). The adaptability of pyridine and pyridazinone derivatives in analytical chemistry emphasizes their role in advancing sensor technologies.

Future Directions

Pyridazine and pyridazinone derivatives, which include “2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one”, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, these compounds have numerous practical applications and are often utilized in medicinal chemistry against a range of biological targets and physiological effects .

properties

IUPAC Name |

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12/h5,10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKALQUHVLZFALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C2CNCCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

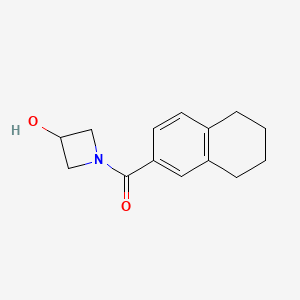

![1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468744.png)

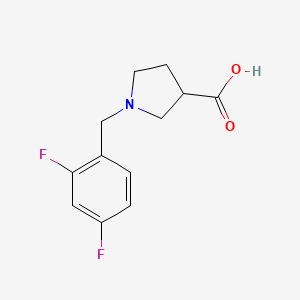

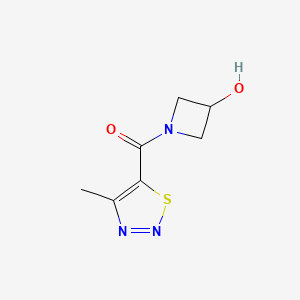

![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)

![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)